molecular formula C14H18N2O5 B2485800 N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide CAS No. 1790200-68-8

N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide

Cat. No. B2485800
M. Wt: 294.307
InChI Key: VSEQVVOFPOAEOQ-UHFFFAOYSA-N
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Description

This chemical compound, related to pyran and pyrrolidine derivatives, is of interest due to its potential applications in organic and medicinal chemistry. Research in this area focuses on the synthesis, structural analysis, and evaluation of properties of similar compounds, which can provide foundational knowledge for understanding our compound of interest.

Synthesis Analysis

The synthesis of related compounds often involves one-pot synthesis methods, utilizing reactions of primary amines with acetamides to yield substituted pyrrolidine derivatives. For example, Melekhina et al. (2019) demonstrated a practical one-pot synthetic method for substituted pyrrolo[3,4-b]pyridin-5-ones, highlighting a process that might be relevant for synthesizing the compound (Melekhina et al., 2019).

Molecular Structure Analysis

Structural analyses, including X-ray crystallography and NMR spectroscopy, are critical for confirming the molecular structure of synthesized compounds. For instance, Rodier et al. (1993) discussed the structure of an N-(4,6-dimethylpyrid-2-yl)acetamide derivative, providing insights into intramolecular hydrogen bonding and molecular planarity (Rodier et al., 1993).

Chemical Reactions and Properties

Chemical properties, including reactivity and potential for undergoing various chemical reactions, are essential for understanding a compound's behavior and applications. Pailloux et al. (2007) explored the oxidation reactivity of related acetamide derivatives, which could inform the chemical reactivity of our compound of interest (Pailloux et al., 2007).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and stability, are crucial for the practical use of chemical compounds. Although specific details on these properties for the compound were not found, research methodologies in the literature provide a framework for such analyses.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and functional group reactivity, are vital for predicting the compound's interactions in various environments and applications. Studies like those conducted by Kuznecovs et al. (2020) on the synthesis and properties of fluorinated derivatives offer insights into assessing these aspects (Kuznecovs et al., 2020).

properties

IUPAC Name

N-[2-[3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-9-5-12(6-14(19)20-9)21-11-3-4-16(8-11)13(18)7-15-10(2)17/h5-6,11H,3-4,7-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEQVVOFPOAEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide

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